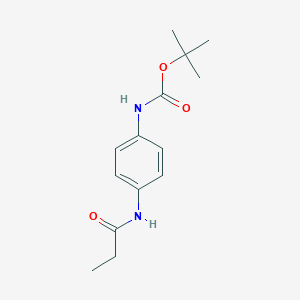![molecular formula C16H16ClN3O2 B267357 N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide](/img/structure/B267357.png)
N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide, commonly known as MLN4924, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. MLN4924 is a selective inhibitor of NEDD8-activating enzyme (NAE), which is a crucial component of the ubiquitin-proteasome pathway (UPP).
Mécanisme D'action
MLN4924 is a selective inhibitor of N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide, which is responsible for the activation of NEDD8, a small ubiquitin-like protein. NEDD8 conjugation to target proteins is an important step in the regulation of the UPP, which is responsible for the degradation of intracellular proteins. MLN4924 inhibits the N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide-mediated activation of NEDD8, leading to the accumulation of NEDD8-conjugated proteins and the disruption of UPP function. This disruption ultimately leads to the inhibition of cell proliferation and induction of cell death in cancer cells.
Biochemical and Physiological Effects:
MLN4924 has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. MLN4924 also inhibits the DNA damage response pathway, which is important for the repair of DNA damage induced by chemotherapy and radiation therapy. In addition, MLN4924 has been shown to induce cell cycle arrest in cancer cells, which can sensitize them to chemotherapy and radiation therapy. MLN4924 has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of MLN4924 is its specificity for N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide, which reduces the risk of off-target effects. MLN4924 has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of MLN4924 is its instability in aqueous solutions, which can make it difficult to work with in the laboratory.
Orientations Futures
There are several potential future directions for the development of MLN4924 as a therapeutic agent for cancer. One direction is the identification of biomarkers that can predict the response of cancer cells to MLN4924. Another direction is the development of combination therapies that can enhance the efficacy of MLN4924. Finally, the development of MLN4924 analogs with improved stability and pharmacokinetic properties may further enhance its potential as a therapeutic agent for cancer.
Conclusion:
In conclusion, MLN4924 is a promising small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of cancer. Its specificity for N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide and its ability to sensitize cancer cells to chemotherapy and radiation therapy make it an attractive candidate for further development. However, further research is needed to fully understand its mechanism of action and identify its limitations and potential side effects.
Méthodes De Synthèse
The synthesis of MLN4924 involves the condensation of 3-chloroaniline with 3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The resulting compound is then coupled with N-(3-bromophenyl)propanamide to yield MLN4924. The synthesis of MLN4924 has been described in detail in several publications.
Applications De Recherche Scientifique
MLN4924 has been extensively studied in preclinical models of cancer, including breast cancer, prostate cancer, and leukemia. In these studies, MLN4924 has been shown to inhibit the growth of cancer cells and induce cell death. MLN4924 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. These findings suggest that MLN4924 may have potential as a therapeutic agent for the treatment of cancer.
Propriétés
Nom du produit |
N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide |
|---|---|
Formule moléculaire |
C16H16ClN3O2 |
Poids moléculaire |
317.77 g/mol |
Nom IUPAC |
N-[3-[(3-chlorophenyl)carbamoylamino]phenyl]propanamide |
InChI |
InChI=1S/C16H16ClN3O2/c1-2-15(21)18-13-7-4-8-14(10-13)20-16(22)19-12-6-3-5-11(17)9-12/h3-10H,2H2,1H3,(H,18,21)(H2,19,20,22) |
Clé InChI |
DQAAPZQOHONNRX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl |
SMILES canonique |
CCC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267278.png)

![N-{3-[(diethylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B267282.png)
![3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267286.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide](/img/structure/B267287.png)
![N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide](/img/structure/B267288.png)
![N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B267290.png)
![N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide](/img/structure/B267293.png)
![4-(2-ethoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267294.png)
![N-{4-[(methylanilino)carbonyl]phenyl}isonicotinamide](/img/structure/B267296.png)
![2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267297.png)
![N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B267298.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B267299.png)
![2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B267300.png)